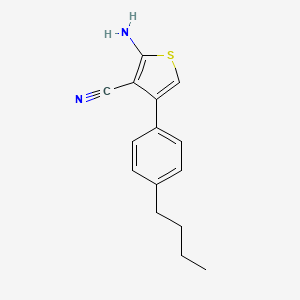

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

The synthesis of thiophene derivatives, including 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile, can be achieved through various methods. One common approach is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.

Analyse Des Réactions Chimiques

Nitrile Hydrolysis

The nitrile group undergoes hydrolysis to form carboxamides or carboxylic acids:

- Amide Formation : Reaction with H₂O₂ in acidic or basic media yields 2-amino-4-(4-butylphenyl)thiophene-3-carboxamide .

- Carboxylic Acid : Prolonged hydrolysis with concentrated HCl produces the corresponding acid .

Example :

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Nitrile → Amide | H₂O₂, H₂SO₄, 80°C, 6 h | 2-Amino-4-(4-butylphenyl)thiophene-3-carboxamide | 78% |

Amino Group Modifications

The primary amine participates in:

- Acylation : Reaction with acetyl chloride forms N-acetyl derivatives .

- Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imines .

Electrophilic Aromatic Substitution

The thiophene ring undergoes substitution at the 5-position due to directing effects of the amino and nitrile groups:

- Nitration : HNO₃/H₂SO₄ introduces a nitro group .

- Halogenation : Bromine in CCl₄ yields 5-bromo derivatives .

Example :

| Reaction | Reagents | Product | Yield |

|---|---|---|---|

| Bromination | Br₂/CCl₄, 25°C, 2 h | 5-Bromo-2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile | 65% |

Cyclization Reactions

The nitrile and amino groups enable heterocycle formation:

- Thienopyrimidines : Reaction with formaldehyde and primary amines under Mannich conditions forms thieno[2,3-d]pyrimidines .

- Thiazoles : Treatment with CS₂ and alkyl halides yields fused thiazole systems .

Example :

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Thienopyrimidine Formation | HCHO, NH₂R, EtOH, reflux | 4-Amino-thieno[2,3-d]pyrimidine | 82% |

Cross-Coupling Reactions

The aryl group facilitates Suzuki-Miyaura couplings with boronic acids, introducing diverse substituents:

Reduction Reactions

Applications De Recherche Scientifique

Synthetic Routes

- Gewald Reaction : A common synthetic route that allows for the formation of thiophene derivatives.

- One-Pot Reactions : Recent advancements have enabled one-pot synthesis methods that streamline the process and reduce the number of steps involved.

Chemistry

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile serves as a crucial building block in the synthesis of more complex thiophene derivatives. Its structure allows for various modifications that can lead to novel compounds with enhanced properties.

Biological Activities

Research has indicated potential biological activities for this compound:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit significant antimicrobial activity against various pathogens.

- Anticancer Properties : Preliminary investigations suggest that this compound may inhibit tumor cell proliferation, making it a candidate for further drug development.

Material Science

The compound is also explored in the field of organic electronics:

- Organic Semiconductors : Its electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Anticancer Activity

A study evaluated the anticancer effects of several thiophene derivatives, including this compound, against human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting its potential as an anticancer agent .

Antimicrobial Studies

Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives showed promising activity, indicating potential uses in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for thiophene derivatives | Essential for synthesizing complex compounds |

| Biological Activity | Antimicrobial and anticancer properties | Effective against various pathogens and cancer cells |

| Material Science | Organic semiconductors | Potential use in OLEDs and OPVs |

Mécanisme D'action

The mechanism of action of 2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. For example, some thiophene-based compounds act as voltage-gated sodium channel blockers, which can affect nerve signal transmission . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework, while articaine is a dental anesthetic with a 2,3,4-trisubstituent thiophene structure . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for various specialized applications.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique properties and reactivity make it a valuable building block for the synthesis of complex molecules and a promising candidate for various biomedical and technological applications.

Activité Biologique

2-Amino-4-(4-butylphenyl)thiophene-3-carbonitrile (CAS No. 519016-85-4) is a thiophene derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes an amino group, a thiophene ring, and a carbonitrile group. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₅H₁₆N₂S

- Molecular Weight : 256.36 g/mol

- CAS Number : 519016-85-4

- MDL Number : MFCD02609520

Antimicrobial Activity

Research indicates that thiophene derivatives can exhibit significant antibacterial and antifungal properties. In vitro studies have shown that related compounds demonstrate activity against various strains of bacteria and fungi. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that modifications to the thiophene structure can enhance antimicrobial efficacy .

Anti-inflammatory Effects

Thiophene derivatives have also been investigated for their anti-inflammatory properties. The compound’s ability to modulate pro-inflammatory cytokines such as IL-1β and TNF-α has been noted in several studies, indicating potential therapeutic applications in inflammatory diseases .

Case Studies

- Antitumor Activity : A study explored the effects of various thiophene derivatives on tumor cell lines, demonstrating that certain modifications led to increased cytotoxicity against cancer cells. The results indicated that compounds with specific substituents could effectively inhibit tumor growth in vitro.

- Synthetic Pathways and Biological Testing : Research has focused on synthesizing new derivatives of thiophene compounds through eco-friendly methods, such as the Gewald reaction, which have shown promising biological activities in preliminary tests .

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively documented; however, similar compounds have demonstrated moderate stability in liver microsomes, suggesting a favorable metabolic profile for potential therapeutic use .

Q & A

Q. Basic: What are the standard synthetic routes for preparing 2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile, and how can reaction conditions be optimized?

The compound is typically synthesized via a Gewald-like reaction. A common method involves reacting a substituted acetophenone derivative (e.g., 4-butylacetophenone) with malononitrile and elemental sulfur in a polar aprotic solvent (e.g., THF or ethanol) under mild heating (35–60°C). Sodium bicarbonate or triethylamine is often used to deprotonate intermediates and accelerate cyclization . Optimization includes adjusting stoichiometry (e.g., sulfur excess to prevent side reactions), controlling temperature to minimize decomposition, and selecting solvents that enhance solubility of intermediates. Recrystallization from ethanol or ethyl acetate is standard for purification .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

- IR Spectroscopy : A sharp peak near 2200–2206 cm⁻¹ confirms the nitrile (C≡N) group. NH₂ stretches appear as broad bands at 3200–3474 cm⁻¹ .

- ¹H-NMR : A singlet at δ 6.4–7.5 ppm corresponds to the thiophene C–H proton. NH₂ protons appear as exchangeable broad signals at δ 3.7–7.2 ppm. Aromatic protons from the 4-butylphenyl group resonate as multiplet peaks in δ 7.1–8.0 ppm .

- ¹³C-NMR : The nitrile carbon appears at δ 116–117 ppm. Thiophene carbons are observed at δ 83–105 ppm, while aromatic carbons range from δ 127–138 ppm .

Q. Advanced: How can crystallographic data resolve structural ambiguities in this compound, and what challenges arise during refinement?

Single-crystal X-ray diffraction using programs like SHELXL (for refinement) and SHELXS (for solution) is critical. Challenges include:

- Twinned crystals : Common due to flexible butyl chains; use twin refinement in SHELXL .

- Disorder in the butyl group : Apply restraints to thermal parameters and occupancy factors .

- Data quality : High-resolution data (≤1.0 Å) is preferred. Use WinGX for data integration and ORTEP-3 for visualization .

Q. Advanced: What computational strategies are recommended for studying electronic properties and bioactivity potential?

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps for reactivity insights .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding affinities with target proteins (e.g., Mycobacterium tuberculosis enoyl-ACP reductase for anti-TB studies) .

- ADMET Prediction : Employ SwissADME or ADMETLab to assess pharmacokinetics and toxicity risks, focusing on logP (<5) and CYP450 interactions .

Q. Advanced: How can reaction intermediates be trapped to elucidate the mechanism of thiophene ring formation?

- Quenching Experiments : Halt the reaction at early stages (e.g., 10–15 min) and isolate intermediates via TLC or column chromatography.

- Mass Spectrometry : Identify intermediates like the Knoevenagel adduct (formed between malononitrile and acetophenone) or thiiranium ions .

- Kinetic Studies : Monitor reaction progress via in situ IR or NMR to detect transient species .

Q. Basic: What experimental protocols are used to evaluate antioxidant or anti-inflammatory activity in vitro?

- DPPH Assay : Measure radical scavenging activity at 517 nm. Prepare solutions in methanol (0.1 mM compound) and compare % inhibition against ascorbic acid .

- NO Inhibition : Use LPS-stimulated RAW 264.7 macrophages. Quantify nitrite levels via Griess reagent and calculate IC₅₀ .

- Dose-Response Curves : Test concentrations from 1–100 μM, with triplicate measurements to ensure reproducibility .

Q. Advanced: How do solvent polarity and proticity influence the regioselectivity of substituents during synthesis?

- Polar Aprotic Solvents (THF, DMF) : Stabilize charged intermediates, favoring cyclization to the thiophene core.

- Protic Solvents (Ethanol) : Enhance solubility of sulfur and promote thiol intermediate formation. Adjusting pH with bases (e.g., NaHCO₃) can steer reaction pathways .

- Microwave-Assisted Synthesis : Reduces reaction time and improves yield by 10–15% compared to conventional heating .

Q. Basic: How should researchers interpret contradictory NMR data for the NH₂ group in different solvents?

In DMSO-d₆, NH₂ protons exhibit broad peaks due to hydrogen bonding with the solvent. In CDCl₃, these signals may split into sharp singlets if exchange is slow. Always report solvent effects and use deuterium exchange (D₂O shake) to confirm NH₂ assignment .

Q. Advanced: What role does polymorphism play in the compound’s crystallographic and thermodynamic properties?

Polymorphs can alter melting points (e.g., 128–164°C in analogs ) and solubility. Use DSC/TGA to identify forms. SHELXL can refine multiple phases, while Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯π vs. N–H⋯N) .

Q. Advanced: How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

- Substituent Effects : Electron-withdrawing groups (e.g., -NO₂, -F) on the phenyl ring enhance antibacterial activity but may reduce solubility.

- Butyl Chain Modification : Replace with shorter (methyl) or branched (isobutyl) chains to balance lipophilicity and target binding .

- Triazole Hybrids : Introduce 1,2,3-triazole via click chemistry to improve pharmacokinetics .

Propriétés

IUPAC Name |

2-amino-4-(4-butylphenyl)thiophene-3-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2S/c1-2-3-4-11-5-7-12(8-6-11)14-10-18-15(17)13(14)9-16/h5-8,10H,2-4,17H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNLLHBMJPBKKNA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C2=CSC(=C2C#N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.